molecular formula C5H6N4 B1365914 Pyrimidine-2-carboximidamide CAS No. 45695-56-5

Pyrimidine-2-carboximidamide

Cat. No. B1365914
CAS RN: 45695-56-5
M. Wt: 122.13 g/mol
InChI Key: SZSKAHAHBFDQKN-UHFFFAOYSA-N
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Description

Pyrimidine-2-carboximidamide is a compound with the linear formula C5H6N4 . It has a molecular weight of 122.13 and is typically in solid form . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for Pyrimidine-2-carboximidamide is 1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) . This compound was computationally studied, and the structures of all the reported compounds were optimized by the DFT calculations to reveal their fine features (electronic and optical) .


Chemical Reactions Analysis

While specific chemical reactions involving Pyrimidine-2-carboximidamide are not detailed, pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

Pyrimidine-2-carboximidamide has a melting point range of 162 - 164 . It is typically in solid form .

Scientific Research Applications

Pharmaceutical Applications of Pyrimidine-2-carboximidamide

Agricultural Applications of Pyrimidine-2-carboximidamide

Mechanism of Action

Pyrimidine-2-carboximidamide has been studied as a potential inhibitor of the Receptor for Advanced Glycation End products (RAGE), which plays a crucial role in various inflammatory responses . Inhibition of the RAGE interaction can reduce the accumulation rate of cytotoxic amyloid-β into the brain, neurotoxic inflammation, and consequent neuronal cell death .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Pyrimidine-2-carboximidamide has been investigated for its potential as a novel RAGE inhibitor with improved drug-like properties . Future research could focus on the development of small-molecule RAGE inhibitors, which could have significant therapeutic effects in treating diseases like Alzheimer’s .

properties

IUPAC Name

pyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSKAHAHBFDQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430755
Record name 2-PYRIMIDINECARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carboximidamide

CAS RN

45695-56-5
Record name 2-PYRIMIDINECARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Pyrimidine-2-carboximidamide?

A1: While a full spectroscopic characterization is not available within the provided research excerpts, we can confirm the following:

  • Molecular Formula: C5H5N3 []

Q2: How does Pyrimidine-2-carboximidamide contribute to the field of material science?

A2: Pyrimidine-2-carboximidamide plays a crucial role in synthesizing 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). [] TPymT, in turn, has been investigated for its potential in developing efficient and stable perovskite solar cells. [] The incorporation of TPymT, derived from Pyrimidine-2-carboximidamide, into these solar cells aims to enhance their performance and longevity.

Q3: What are the known polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, and how are they relevant to Pyrimidine-2-carboximidamide?

A3: Research has identified two polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, denoted as α-TPymT and another unnamed form. [] The significant finding is that the synthesis of TPymT, which uses Pyrimidine-2-carboximidamide as a starting material, can lead to either a single polymorph or a mixture of both, depending on the specific synthetic route. [] This highlights the importance of controlled synthesis when using Pyrimidine-2-carboximidamide to obtain specific TPymT polymorphs, which may have different material properties.

Q4: Are there any computational studies investigating the properties of Pyrimidine-2-carboximidamide?

A4: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on Pyrimidine-2-carboximidamide. [] This research aimed to understand its electronic structure, optical properties, and potential for inhibiting SARS-CoV-2 proteins. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using online tools like SwissADME, BOILED-Egg, and ProTox-II, offering insights into its pharmacological potential. []

Q5: Has Pyrimidine-2-carboximidamide been used in the synthesis of other interesting compounds besides TPymT?

A5: Yes, Pyrimidine-2-carboximidamide is a key precursor in synthesizing 2,2-difluoro-4,6-bis(2-pyrimidinyl)-1,3-dihydro-1,3,5,2-triazaborinine (F2-Pm2BTA), a boratriazine derivative. [] These boratriazines, incorporating Pyrimidine-2-carboximidamide into their structure, exhibit interesting luminescent properties, broadening their potential applications in materials science. []

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